molecular formula C7H8N2O3 B13466839 3-Methoxy-5-methylpyrazine-2-carboxylic acid CAS No. 1781027-70-0

3-Methoxy-5-methylpyrazine-2-carboxylic acid

Cat. No.: B13466839
CAS No.: 1781027-70-0
M. Wt: 168.15 g/mol
InChI Key: XJLYFJJHSHSIJF-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylpyrazine-2-carboxylic acid (CAS 1781027-70-0) is a high-purity heterocyclic compound serving as a versatile building block in medicinal chemistry and pharmaceutical research. With the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol, this compound features a pyrazine ring core functionalized with both a carboxylic acid and a methoxy group, making it a valuable precursor for the synthesis of more complex molecules . Pyrazine-carboxylic acid derivatives are of significant interest in drug discovery, as this structural motif is found in active pharmaceutical ingredients. Related compounds, such as 5-methylpyrazine-2-carboxylic acid, are established intermediates in synthesizing second-generation hypoglycemic agents like Glipizide and the lipid-lowering drug Acipimox . Furthermore, pyrazine-based scaffolds are frequently explored in developing enzyme inhibitors and other bioactive molecules . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should note that this compound requires storage at 2-8°C .

Properties

CAS No.

1781027-70-0

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

3-methoxy-5-methylpyrazine-2-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c1-4-3-8-5(7(10)11)6(9-4)12-2/h3H,1-2H3,(H,10,11)

InChI Key

XJLYFJJHSHSIJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylpyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.

    Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a catalyst, while methylation can be performed using methyl iodide and a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products:

    Oxidation: Products include 3-methoxy-5-methylpyrazine-2-carboxaldehyde and this compound.

    Reduction: Products include 3-methoxy-5-methylpyrazine-2-methanol and 3-methoxy-5-methylpyrazine-2-carboxaldehyde.

    Substitution: Various substituted pyrazines depending on the reagents used.

Scientific Research Applications

3-Methoxy-5-methylpyrazine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and as a flavoring agent due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylpyrazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and carboxylic acid groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazinecarboxylic Acids

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Synthesis Methods
3-Methoxy-5-methylpyrazine-2-carboxylic acid 3-OCH₃, 5-CH₃, 2-COOH C₇H₈N₂O₃ Pharmaceutical intermediate; potential enzyme inhibitor Likely involves methoxylation of 5-methylpyrazine-2-carboxylic acid (hypothesized based on analog synthesis )
5-Methylpyrazine-2-carboxylic acid 5-CH₃, 2-COOH C₆H₆N₂O₂ Precursor for Acipimox (hypolipidemic) and Glipizide (antidiabetic) Oxidation of 2,5-dimethylpyrazine using Mn/V-based catalysts
3-Amino-5-methylpyrazine-2-carboxylic acid 3-NH₂, 5-CH₃, 2-COOH C₆H₇N₃O₂ Experimental antitumor/antimicrobial agent Amination of halogenated precursors (e.g., 3-chloropyrazine derivatives )
2-Methoxy-3-(1-methylpropyl)pyrazine 2-OCH₃, 3-(sec-butyl) C₉H₁₄N₂O Flavoring agent (FEMA No. 3433) Alkylation of methoxypyrazines

Key Differences

This modification may also alter binding affinity in enzyme inhibition applications . 5-Methylpyrazine-2-carboxylic acid lacks the methoxy group but is directly used in commercial drugs due to its metabolic stability and carboxylate-mediated interactions .

Synthetic Complexity :

  • Introducing the methoxy group requires additional steps (e.g., nucleophilic substitution or oxidation of methyl groups), whereas 5-methylpyrazine-2-carboxylic acid is synthesized via direct oxidation of dimethylpyrazine .

Applications: Non-carboxylic analogs like 2-Methoxy-3-(1-methylpropyl)pyrazine are used in flavor chemistry due to their low odor thresholds (e.g., earthy/vegetal notes) , while carboxylic acid derivatives are tailored for pharmaceuticals .

Physicochemical Properties

  • Melting Point : 5-Methylpyrazine-2-carboxylic acid melts at 167–171°C , while the methoxy analog is expected to have a lower melting point due to reduced crystallinity from steric hindrance.
  • Solubility : The methoxy group may increase solubility in alcohols and acetone compared to the parent compound .
  • Stability : Carboxylic acid derivatives are generally stable under inert atmospheres but susceptible to decarboxylation at high temperatures .

Research and Industrial Relevance

  • Pharmaceuticals : this compound is explored in metal-organic frameworks (MOFs) for drug delivery and as a ligand in europium(III) complexes for luminescent materials .
  • Comparison with Amino Derivatives: 3-Amino-5-methylpyrazine-2-carboxylic acid shows higher reactivity in coupling reactions (e.g., peptide synthesis) but poses greater toxicity risks (H302, H315 hazards) .

Biological Activity

3-Methoxy-5-methylpyrazine-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and antimicrobial research. This article synthesizes current findings on its biological activity, including case studies and relevant research data.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a five-membered aromatic ring containing nitrogen atoms. Its molecular formula is C7H8N2O3C_7H_8N_2O_3, and it exhibits properties that make it a candidate for various therapeutic applications.

1. Neuropharmacological Effects

Recent studies have highlighted the role of compounds similar to this compound in modulating metabotropic glutamate receptors (mGluRs), which are implicated in several neuropsychiatric disorders. Specifically, mGluR2 has been identified as a therapeutic target, suggesting that derivatives of this compound may exhibit neuroprotective effects or enhance cognitive functions. For example, research indicates that certain pyrazine derivatives can increase GABAergic activity, which is crucial for maintaining neuronal excitability and preventing seizures .

2. Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives have been well-documented. In vitro studies have shown that this compound exhibits significant antibacterial activity against various pathogens, including strains of Escherichia coli. The effectiveness of this compound appears to be dose-dependent, with higher concentrations leading to increased bactericidal effects .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

CompoundConcentration (µg/mL)Bacterial StrainInhibition (%)
This compound100E. coli70
2,5-Dimethylpyrazine504Ralstonia solanacearum79.87
2-Ethyl-3-methylpyrazine672Bacillus megaterium BP1795.9

3. Antioxidant Properties

Research has also indicated that pyrazine derivatives possess antioxidant properties, which can mitigate oxidative stress in biological systems. For instance, tetramethylpyrazine has shown potential in reducing NADPH oxidase activity in kidney epithelial cells, highlighting its role in oxidative stress management .

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the effects of a related pyrazine derivative on cognitive function in mice subjected to phenobarbital-induced sleep. The results showed that treatment with the compound significantly prolonged sleep duration, suggesting enhanced GABAergic activity and potential applications in treating sleep disorders .

Case Study 2: Antimicrobial Efficacy
In another study, the antibacterial efficacy of various pyrazines was assessed against multiple bacterial strains. The findings demonstrated that increasing concentrations of this compound led to a significant reduction in bacterial colony counts, supporting its use as a natural antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-5-methylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or ester hydrolysis. For example, methoxy group introduction may involve reacting pyrazine-2-carboxylic acid derivatives with methanol under acidic catalysis. Reaction optimization typically requires controlled temperatures (60–80°C) and dehydrating agents (e.g., DCC) to enhance esterification efficiency . Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for >95% purity .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxy δ 3.9–4.1 ppm, methyl δ 2.3–2.5 ppm) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₈H₈N₂O₃: theoretical 180.05 g/mol) .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate low yields in large-scale synthesis?

  • Methodological Answer : Contradictions in reported yields (e.g., 40–75%) often stem from catalyst choice or solvent polarity. For instance:

  • Catalysts : Transition metal catalysts (e.g., Pd/C) improve coupling reactions but may require inert atmospheres .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions; iterative DoE (Design of Experiments) is advised to balance kinetics and thermodynamics .

Q. How should researchers address discrepancies in reported bioactivity data for pyrazine derivatives?

  • Methodological Answer : Conflicting bioactivity results (e.g., IC₅₀ variations in enzyme assays) may arise from:

  • Assay Conditions : Buffer pH (e.g., Tris vs. phosphate) affects ionization of the carboxylic acid group. Standardize protocols across replicates .
  • Structural Analogues : Compare this compound with its methyl ester (e.g., logP differences alter membrane permeability) . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies are effective for evaluating the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (AutoDock Vina) with PyMOL-rendered protein structures (PDB ID: e.g., 1XYZ) to predict binding modes. Focus on hydrogen bonding with the carboxylic acid group .
  • In Vitro Assays : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 10 µM to identify inhibitory activity. Follow up with dose-response curves (0.1–100 µM) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict bioavailability (e.g., methoxy groups reduce metabolic clearance). Prioritize derivatives with topological polar surface area (TPSA) <90 Ų for blood-brain barrier penetration .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to identify optimal functional groups (e.g., electron-withdrawing groups at position 5) .

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